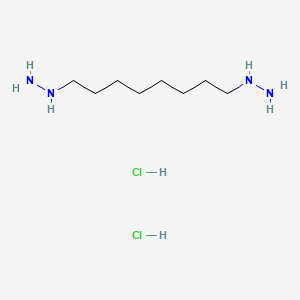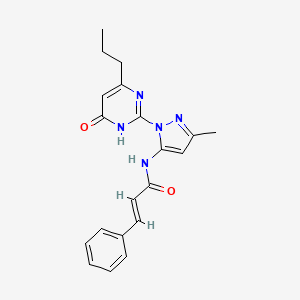
(8-Hydrazinyloctyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Hydrazinyloctyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N4 It is a derivative of octane, where two hydrazine groups are attached to the first and eighth carbon atoms, and it is stabilized as a dihydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydrazinyloctyl)hydrazine dihydrochloride typically involves the reaction of 1,8-dibromoctane with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{Br-(CH}_2\text{)}_8\text{-Br} + 2 \text{NH}_2\text{NH}_2 \rightarrow \text{H}_2\text{N-(CH}_2\text{)}_8\text{-NH}_2 + 2 \text{HBr} ]
The resulting 1,8-dihydrazinyloctane is then treated with hydrochloric acid to form the dihydrochloride salt:
[ \text{H}_2\text{N-(CH}_2\text{)}_8\text{-NH}_2 + 2 \text{HCl} \rightarrow \text{H}_2\text{N-(CH}_2\text{)}_8\text{-NH}_2 \cdot 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions
(8-Hydrazinyloctyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
(8-Hydrazinyloctyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (8-Hydrazinyloctyl)hydrazine dihydrochloride involves its ability to form stable complexes with various biomolecules. The hydrazine groups can react with carbonyl-containing compounds, such as aldehydes and ketones, to form hydrazones. This reactivity is exploited in biochemical assays and drug design.
相似化合物的比较
Similar Compounds
- 1,6-Dihydrazinyloctane dihydrochloride
- 1,8-Diaminooctane dihydrochloride
- 1,8-Dihydroxyloctane dihydrochloride
Uniqueness
(8-Hydrazinyloctyl)hydrazine dihydrochloride is unique due to the presence of hydrazine groups at both ends of the octane chain, which imparts distinct reactivity compared to similar compounds. This bifunctional nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in various research applications.
属性
IUPAC Name |
8-hydrazinyloctylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4.2ClH/c9-11-7-5-3-1-2-4-6-8-12-10;;/h11-12H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVKZQETFZBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNN)CCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/new.no-structure.jpg)
![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2912536.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)




![5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2912549.png)
